molecular formula C17H22N2O2S B2525650 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865180-76-3

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2525650
CAS No.: 865180-76-3
M. Wt: 318.44
InChI Key: YHYJVSOJZRZQPM-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

The synthesis of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the allyl and ethoxy groups: These groups can be introduced via alkylation reactions using allyl halides and ethyl halides, respectively.

    Formation of the ylidene moiety: This step involves the condensation of the benzo[d]thiazole derivative with pivalamide under suitable conditions to form the ylidene linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide has several scientific research applications, including:

    Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its biological activity.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Comparison with Similar Compounds

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide can be compared with other benzo[d]thiazole derivatives, such as:

    3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide: This compound shares a similar core structure but differs in the substituents and functional groups.

    Other benzo[d]thiazole derivatives: These compounds may have different substituents and functional groups, leading to variations in their biological activity and applications.

Properties

IUPAC Name

N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-6-10-19-13-9-8-12(21-7-2)11-14(13)22-16(19)18-15(20)17(3,4)5/h6,8-9,11H,1,7,10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYJVSOJZRZQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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